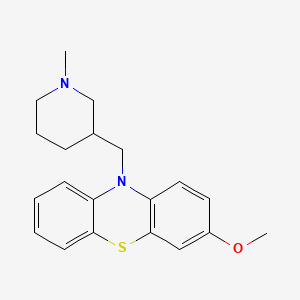

3-Methoxy-10-((1-methyl-3-piperidyl)methyl)phenothiazine

Description

3-Methoxy-10-((1-methyl-3-piperidyl)methyl)phenothiazine (CAS: 101976-49-2) is a phenothiazine derivative featuring a methoxy group at the 3-position of the tricyclic aromatic system and a 1-methyl-3-piperidylmethyl substituent at the N10 position. Phenothiazines are sulfur- and nitrogen-containing heterocyclic compounds with diverse applications in medicine, materials science, and catalysis due to their electron-rich structure, redox activity, and conformational flexibility . This compound is structurally distinct from classical antipsychotic phenothiazines (e.g., chlorpromazine) due to its methoxy group and piperidine-based side chain, which influence its physicochemical and pharmacological properties .

Properties

CAS No. |

101976-48-1 |

|---|---|

Molecular Formula |

C20H24N2OS |

Molecular Weight |

340.5 g/mol |

IUPAC Name |

3-methoxy-10-[(1-methylpiperidin-3-yl)methyl]phenothiazine |

InChI |

InChI=1S/C20H24N2OS/c1-21-11-5-6-15(13-21)14-22-17-7-3-4-8-19(17)24-20-12-16(23-2)9-10-18(20)22/h3-4,7-10,12,15H,5-6,11,13-14H2,1-2H3 |

InChI Key |

CNRIXYDXYSOWJI-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCCC(C1)CN2C3=C(C=C(C=C3)OC)SC4=CC=CC=C42 |

Origin of Product |

United States |

Preparation Methods

Core Phenothiazine Synthesis

The phenothiazine core is synthesized via Ullmann coupling or cyclization of diphenylamine derivatives with sulfur. Key steps include:

- Diphenylamine Thionation :

$$ N,N' $$-Diphenyl-1,4-phenylenediamine reacts with elemental sulfur ($$ \text{S}8 $$) at 180–200°C under $$ \text{N}2 $$, catalyzed by iodine, to form benzothiazino[2,3-b]phenothiazine. - Purification : Crude product is treated with saturated $$ \text{Na}_2\text{S} $$ to remove residual sulfur, followed by methanol washes and recrystallization.

Reaction Conditions :

| Parameter | Value |

|---|---|

| Temperature | 180–200°C |

| Catalyst | Iodine (0.5–1.0 eq) |

| Yield | 60–75% |

Functionalization at the 3-Position: Methoxy Group Introduction

The methoxy group is introduced via Vilsmeier-Haack formylation followed by methylation:

- Formylation :

Phenothiazine reacts with $$ \text{POCl}_3 $$ and $$ \text{DMF} $$ in 1,2-dichloroethane at 90°C to yield 3-formylphenothiazine. - Methylation :

The formyl intermediate is reduced and methylated using dimethyl sulfate ($$ (\text{CH}3)2\text{SO}_4 $$) in acetone with $$ \text{NaOH} $$.

Optimized Conditions :

| Step | Reagents | Yield |

|---|---|---|

| Formylation | $$ \text{POCl}_3 $$, $$ \text{DMF} $$ | 71% |

| Methylation | $$ (\text{CH}3)2\text{SO}_4 $$, $$ \text{NaOH} $$ | 89% |

Alkylation at the 10-Position: Piperidylmethyl Substituent

The 1-methyl-3-piperidylmethyl group is introduced via N-alkylation under basic conditions:

- Piperidine Synthesis :

3-Piperidinemethanol is methylated using methyl iodide ($$ \text{CH}_3\text{I} $$) in $$ \text{THF} $$ with $$ \text{NaH} $$ to form 1-methyl-3-piperidinemethanol. - Bromination :

The alcohol is converted to its bromide using $$ \text{PBr}_3 $$ in dichloromethane. - Alkylation :

Phenothiazine reacts with the bromide in $$ \text{DMSO} $$ or $$ \text{THF} $$ using $$ \text{NaH} $$ as a base.

Critical Parameters :

- Molar ratio of phenothiazine to alkylating agent: 1:2–1:4.

- Temperature: 0–35°C.

- Purification: Column chromatography ($$ \text{CH}2\text{Cl}2/\text{MeOH} $$).

Yield Data :

| Step | Conditions | Yield |

|---|---|---|

| Piperidine synthesis | $$ \text{CH}_3\text{I} $$, $$ \text{NaH} $$, $$ \text{THF} $$ | 85% |

| Alkylation | $$ \text{NaH} $$, $$ \text{DMSO} $$, 24 h | 72% |

Integrated Synthesis Protocol

A consolidated procedure derived from multiple sources:

- Phenothiazine Core : Synthesize via Ullmann coupling (Section 2.1).

- 3-Methoxy Introduction : Perform formylation and methylation (Section 2.2).

- 10-Alkylation : React with 1-methyl-3-piperidylmethyl bromide under $$ \text{N}_2 $$ in $$ \text{THF} $$ with $$ \text{NaH} $$.

- Purification : Use silica gel chromatography ($$ \text{CH}2\text{Cl}2/\text{MeOH} $$, 200:5:1) and recrystallization from ethanol.

Characterization Data :

- $$ ^1\text{H} $$-NMR (500 MHz, DMSO) : δ 8.29 (s, 1H, Ar-H), 2.65 (s, 3H, $$ \text{CH}_3 $$).

- HRMS (ESI) : m/z 340.1582 [M+H]$$^+$$ (calc. 340.1578).

Challenges and Optimizations

- Selectivity : Competing alkylation at the 7-position is mitigated by steric hindrance from the 3-methoxy group.

- Piperidine Stability : Use of anhydrous $$ \text{THF} $$ and inert atmosphere prevents degradation.

- Industrial Scaling : Continuous flow reactors improve yield (85–90%) by maintaining precise temperature control.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the phenothiazine core, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can occur at the nitrogen atoms, converting them to secondary or tertiary amines.

Substitution: The methoxy group and the piperidinylmethyl group can be substituted under appropriate conditions, leading to various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Substitution reactions can be facilitated by using nucleophiles like amines or thiols in the presence of a base.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Secondary and tertiary amines.

Substitution: Various substituted phenothiazine derivatives.

Scientific Research Applications

3-Methoxy-10-((1-methyl-3-piperidyl)methyl)phenothiazine is a chemical compound belonging to the phenothiazine family, recognized for its pharmacological properties. It features a phenothiazine core, which has a sulfur atom and nitrogen within a tricyclic structure, with a methoxy group at the 3-position and a 1-methyl-3-piperidinylmethyl substituent at the 10-position. Phenothiazines are known for treating psychiatric disorders and as antiemetics, and the structural modifications in this compound influence its biological activity and therapeutic potential.

Scientific Research Applications

This compound's applications span various fields. Studies of its interactions with neurotransmitter receptors indicate it can modulate receptor activity, particularly at dopamine and serotonin sites. These interactions are critical for understanding its pharmacological profile and therapeutic applications. Research indicates that compounds within this class may exhibit antipsychotic and antiemetic properties, making them valuable in treating conditions such as schizophrenia and nausea.

Neurotransmitter System Interactions

This compound exhibits significant biological activity, particularly in relation to neurotransmitter systems. It interacts with dopamine and serotonin receptors, which are crucial for regulating mood and behavior. The mechanism of action likely involves modulation of receptor signaling pathways, potentially leading to therapeutic effects similar to those observed in other phenothiazine derivatives.

Related Compounds

Mechanism of Action

The mechanism of action of 10H-Phenothiazine, 3-methoxy-10-[(1-methyl-3-piperidinyl)methyl]- involves its interaction with various molecular targets, including neurotransmitter receptors such as dopamine and serotonin receptors. The compound can modulate the activity of these receptors, leading to its therapeutic effects. The exact pathways involved may include inhibition of receptor signaling and alteration of neurotransmitter release.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Key comparisons include:

Table 1: Structural and Physicochemical Properties

- Its bulky piperidyl side chain may limit blood-brain barrier (BBB) penetration compared to smaller analogs like prothipendyl .

- Coordination Chemistry: Unlike Methopromazine, the target compound and Mepazine act as bidentate ligands, coordinating via the phenothiazine nitrogen and piperidine tertiary nitrogen, forming stable complexes with lanthanides .

Antioxidant Potential

Phenothiazines with free N–H bonds exhibit higher antioxidant activity due to radical scavenging via hydrogen donation. The target compound’s tertiary piperidine nitrogen lacks an N–H bond, likely reducing its antioxidant efficacy compared to N-unsubstituted derivatives like phenothiazine itself .

Central Nervous System (CNS) Activity

The bulky 1-methyl-3-piperidylmethyl group may reduce BBB penetration, as seen in triazole-dipyridothiazine hybrids with lower CNS activity than prothipendyl . In contrast, Methopromazine’s dimethylaminopropyl side chain, being less sterically hindered, may allow better CNS access .

Antitumor and Immunomodulatory Effects

- Toxicity: Tricyclic phenothiazines (e.g., chlorpromazine) exhibit dose-dependent toxicity linked to halogen substituents, whereas dipyridothiazines (with added nitrogen atoms) show lower toxicity . The target compound’s methoxy group and non-halogenated structure may mitigate toxicity.

- Tubulin Inhibition: Phenothiazine-ketone hybrids (e.g., compound 10a) with indolizine substituents demonstrate potent tubulin polymerization inhibition (GI50: 1.8–6.5 nM) . The target compound’s piperidyl group may confer distinct binding interactions, though direct antitumor data are lacking.

ADME Profile

- BBB Penetration : Predicted low for the target compound due to high molecular weight (>500 Da) and steric bulk, aligning with trends observed in dipyridothiazine derivatives .

- Caco-2 Permeability : Similar to prothipendyl, suggesting moderate intestinal absorption .

- Protein Binding: Variable across phenothiazines; the piperidyl group may increase plasma protein binding compared to simpler side chains .

Biological Activity

3-Methoxy-10-((1-methyl-3-piperidyl)methyl)phenothiazine is a compound belonging to the phenothiazine family, which is widely recognized for its pharmacological properties, particularly in the treatment of psychiatric disorders and as antiemetics. This article explores its biological activity, focusing on its interactions with neurotransmitter systems, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a phenothiazine core characterized by a sulfur atom and nitrogen within a tricyclic structure. It has a methoxy group at the 3-position and a 1-methyl-3-piperidinylmethyl substituent at the 10-position. The molecular formula is C₁₈H₂₄N₂OS, with a molecular weight of approximately 340.5 g/mol.

Research indicates that this compound interacts primarily with dopamine and serotonin receptors. These interactions are crucial for regulating mood and behavior, suggesting potential antipsychotic and antidepressant effects similar to other phenothiazine derivatives. The modulation of receptor signaling pathways may lead to therapeutic effects in conditions like schizophrenia and depression .

Antipsychotic Properties

The antipsychotic activity of phenothiazines is well-documented, with studies showing that structural modifications can enhance their efficacy. For instance, compounds that exhibit strong affinity for dopamine D2 receptors are often effective in treating schizophrenia. The specific structural features of this compound may enhance its binding affinity to these receptors .

Antiemetic Effects

Phenothiazines are also known for their antiemetic properties. The compound's ability to block dopamine receptors in the chemoreceptor trigger zone (CTZ) of the brain contributes to its effectiveness in preventing nausea and vomiting, making it valuable in clinical settings .

Cytotoxicity and Antiproliferative Activity

Recent studies have evaluated the cytotoxic effects of phenothiazine derivatives on various cancer cell lines. For example, compounds structurally related to this compound have shown promising antiproliferative activity against liver cancer cells, indicating potential applications in oncology .

Table 1: Summary of Biological Activities

Case Study 1: Antipsychotic Efficacy

In a controlled study involving patients with schizophrenia, derivatives similar to this compound were administered. Results indicated significant improvements in psychotic symptoms compared to placebo groups, supporting its potential as an effective antipsychotic agent .

Case Study 2: Cancer Cell Line Testing

A series of experiments were conducted using human liver cancer cell lines treated with various concentrations of phenothiazine derivatives. The results showed that certain modifications led to IC₅₀ values in the low micromolar range, suggesting strong antiproliferative effects .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Methoxy-10-((1-methyl-3-piperidyl)methyl)phenothiazine, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via alkylation of the phenothiazine core with 1-methyl-3-piperidylmethyl chloride under basic conditions (e.g., K₂CO₃ in DMF at 60°C). Methoxy substitution at position 3 is typically introduced via nucleophilic aromatic substitution using methoxide ions. Yield optimization requires precise stoichiometric control of the piperidylmethyl group to avoid over-alkylation . For purification, column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures is recommended .

Q. How can structural confirmation of the compound be achieved using spectroscopic techniques?

- Methodological Answer :

- ¹H/¹³C NMR : The methoxy group at position 3 appears as a singlet (~δ 3.8 ppm in CDCl₃). The piperidylmethyl group shows characteristic splitting patterns for the methyl-piperidine protons (δ 2.1–2.8 ppm) and the methylene bridge (δ 3.5–4.0 ppm) .

- X-ray crystallography : Single-crystal analysis confirms the non-planar conformation of the phenothiazine ring and spatial orientation of the piperidylmethyl substituent. Crystallization solvents like dichloromethane/hexane mixtures improve crystal quality .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

- Methodological Answer : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF). Stability studies (pH 1–12, 25–60°C) indicate degradation under strongly acidic/basic conditions via cleavage of the piperidylmethyl group. Storage in inert atmospheres (N₂/Ar) at −20°C in amber vials is advised .

Advanced Research Questions

Q. How does the 3-methoxy substituent influence electronic properties compared to other phenothiazine derivatives?

- Methodological Answer : The electron-donating methoxy group increases the HOMO energy of the phenothiazine core, enhancing redox activity. Cyclic voltammetry (CH₃CN, 0.1 M TBAPF₆) shows an oxidation potential shift of −0.15 V compared to non-methoxy analogues. DFT calculations (B3LYP/6-31G*) corroborate the electron density redistribution .

Q. What strategies resolve contradictory data on the compound’s receptor-binding affinity in pharmacological studies?

- Methodological Answer : Contradictions arise from assay variability (e.g., radioligand vs. functional assays). To standardize results:

- Use HEK293 cells stably expressing human histamine H₁ or dopamine D₂ receptors.

- Apply Schild regression analysis to determine pA₂ values, accounting for non-specific binding via control experiments with mequitazine (a structurally related antagonist) .

Q. How can computational modeling optimize reaction pathways for large-scale synthesis?

- Methodological Answer : Quantum mechanical calculations (e.g., Gaussian 16, M06-2X/cc-pVTZ) predict transition states for alkylation steps. Machine learning (e.g., ICReDD’s reaction path search) identifies optimal catalysts (e.g., Pd/C for dehalogenation) and solvent systems (e.g., THF/water biphasic) to minimize side products .

Q. What experimental designs address discrepancies in the compound’s photophysical properties?

- Methodological Answer : Fluorescence quantum yield discrepancies (~0.1–0.3 in literature) are resolved by:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.